Methyl 2-(trifluoromethoxy)benzoate

Lipophilicity LogD Physicochemical Properties

Methyl 2-(trifluoromethoxy)benzoate (CAS 148437-99-4) is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol. It features a trifluoromethoxy (-OCF₃) group at the ortho position of the benzoate ring, conferring distinct electronic and physicochemical properties.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 148437-99-4
Cat. No. B121510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(trifluoromethoxy)benzoate
CAS148437-99-4
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1OC(F)(F)F
InChIInChI=1S/C9H7F3O3/c1-14-8(13)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3
InChIKeyVDJYJSUDISVNRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(trifluoromethoxy)benzoate (CAS 148437-99-4) – Technical Profile for Procurement & Research


Methyl 2-(trifluoromethoxy)benzoate (CAS 148437-99-4) is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₃ and a molecular weight of 220.15 g/mol . It features a trifluoromethoxy (-OCF₃) group at the ortho position of the benzoate ring, conferring distinct electronic and physicochemical properties [1]. The compound is primarily utilized as a building block in medicinal chemistry and agrochemical research, valued for its role in introducing the metabolically stable and highly lipophilic OCF₃ motif into target molecules [2]. Its structure enables participation in cross-coupling reactions and serves as a precursor for ortho-trifluoromethoxylated aniline derivatives [3].

Why Methyl 2-(trifluoromethoxy)benzoate Cannot Be Casually Replaced by Other Fluorinated Benzoates


In-class compounds such as methyl 2-methoxybenzoate or methyl 2-(trifluoromethyl)benzoate cannot be simply interchanged with methyl 2-(trifluoromethoxy)benzoate due to quantifiable differences in lipophilicity, metabolic stability, and synthetic utility. The -OCF₃ group introduces a unique electronic and steric profile that differs markedly from -OCH₃ or -CF₃ [1]. For instance, the -OCF₃ substituent increases lipophilicity by 0.7–1.4 LogD units compared to -OCH₃, a magnitude similar to -CF₃ [2]. However, microsomal stability studies reveal that -OCF₃ derivatives exhibit decreased metabolic stability relative to both -OCH₃ and -CF₃ analogs, except in specific series [3]. These divergent physicochemical and ADME properties can dramatically alter a molecule's bioavailability, target engagement, and overall pharmacokinetic profile [4]. Therefore, substituting this compound without rigorous comparative data risks compromising lead optimization efforts.

Quantitative Differentiation of Methyl 2-(trifluoromethoxy)benzoate Against Key Analogs


Lipophilicity Enhancement: LogD Comparison vs. Methoxy and Trifluoromethyl Analogs

Methyl 2-(trifluoromethoxy)benzoate exhibits a significant increase in lipophilicity compared to its non-fluorinated methoxy analog. The OCF₃ group elevates LogD by 0.7–1.4 units relative to OCH₃, a magnitude comparable to the CF₃ group [1]. This difference is critical for membrane permeability and bioavailability.

Lipophilicity LogD Physicochemical Properties Drug Design

Microsomal Stability: Direct Comparison with Methoxy and Trifluoromethyl Derivatives

Contrary to common assumptions, the OCF₃ group does not universally improve metabolic stability. In a systematic study of aliphatic derivatives, OCF₃-substituted compounds exhibited decreased microsomal stability compared to both OCH₃- and CF₃-substituted counterparts, except for N-alkoxy(sulfon)amide series [1]. This finding underscores the need for careful evaluation when substituting OCH₃ or CF₃ with OCF₃.

Metabolic Stability Microsomal Clearance ADME Lead Optimization

Potency Enhancement in Taxoid Anticancer Agents: OCF₃ vs. OCF₂H vs. CF₃

In third-generation taxoids, incorporating an OCF₃ or OCF₂H group at the C-2 benzoate moiety substantially increases potency against drug-resistant cancer cell lines, whereas introducing a CF₃ group decreases potency [1]. This SAR highlights the unique contribution of the OCF₃ group to biological activity.

Anticancer Taxoids Potency SAR Drug Resistance

Synthetic Utility: Unique Ortho-OCF₃ Aniline Building Block Access

Methyl 2-(trifluoromethoxy)benzoate serves as a direct precursor for ortho-trifluoromethoxylated aniline derivatives via a two-step protocol involving O-trifluoromethylation and thermal OCF₃ migration [1]. This synthetic route provides access to a class of compounds that are challenging to prepare by other methods, offering a distinct advantage over non-fluorinated or differently fluorinated benzoates.

Synthetic Methodology Cross-Coupling Aniline Derivatives Building Blocks

Recommended Applications for Methyl 2-(trifluoromethoxy)benzoate Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lipophilicity and Membrane Permeability in Lead Compounds

The +0.7–1.4 LogD increase conferred by the OCF₃ group relative to OCH₃ makes methyl 2-(trifluoromethoxy)benzoate an ideal building block for enhancing the lipophilicity of lead candidates [1]. This is particularly relevant for programs targeting intracellular or CNS targets where improved membrane permeability is desired. Researchers can confidently select this compound over methoxy analogs when LogD optimization is a key objective.

Oncology Research: Synthesis of High-Potency Taxoid Analogs

Based on patent data demonstrating that OCF₃ substitution at the C-2 benzoate position substantially increases potency against drug-resistant cancer cell lines, this compound is a critical intermediate for developing third-generation taxoids [2]. Procurement of methyl 2-(trifluoromethoxy)benzoate is justified for SAR studies aiming to overcome multidrug resistance in taxane-based chemotherapeutics.

Synthetic Methodology: Accessing Challenging Ortho-Trifluoromethoxylated Aniline Scaffolds

The established two-step protocol using this compound as a starting material provides a reliable route to ortho-OCF₃ aniline derivatives, which are otherwise difficult to synthesize [3]. This application scenario is compelling for laboratories focused on expanding fluorinated chemical space in drug discovery and agrochemical development.

ADME Profiling: Benchmarking Metabolic Stability of OCF₃-Containing Series

The finding that OCF₃ derivatives exhibit decreased microsomal stability compared to OCH₃ and CF₃ analogs (except in specific series) positions methyl 2-(trifluoromethoxy)benzoate as a valuable probe for ADME studies [4]. Researchers can use it to systematically evaluate the metabolic liabilities of the OCF₃ group in their specific chemical series, informing lead optimization strategies.

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